molecular formula C12H16ClNO B3024548 4-chloro-N-(2,6-dimethylphenyl)butanamide CAS No. 77470-76-9

4-chloro-N-(2,6-dimethylphenyl)butanamide

Cat. No. B3024548
CAS RN: 77470-76-9
M. Wt: 225.71 g/mol
InChI Key: BDSZSYFXLCPIKE-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-dimethylphenyl)butanamide is a chemical compound with the molecular formula C12H16ClNO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2,6-dimethylphenyl)butanamide is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide . The molecules in 4-chloro-N-(2,6-dimethylphenyl)butanamide are linked into chains through N-H⋯O hydrogen bonding .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug

“4-chloro-N-(2,6-dimethylphenyl)butanamide” is a non-steroidal anti-inflammatory drug . These types of drugs are widely used in the treatment of acute and chronic conditions that cause pain and inflammation.

Enantiomer Determination

This compound has been used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection . This application is crucial in pharmaceutical research, where the different enantiomers of a drug can have different therapeutic effects or side effects.

Nonlinear Optical Material

The compound has been studied for its potential as a nonlinear optical material . Nonlinear optical materials are used in various applications, including laser technology, optoelectronics, and photonics .

Laboratory Chemical

“4-chloro-N-(2,6-dimethylphenyl)butanamide” is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes.

Food, Drug, Pesticide or Biocidal Product Use

This compound is also used in food, drug, pesticide, or biocidal product use . This suggests that it may have applications in the production or testing of these types of products.

Thermal Stability and Mechanical Hardness Analysis

The compound has been analyzed for its thermal stability and mechanical hardness . Understanding these properties is important for determining the suitability of a compound for various applications, particularly in materials science.

Safety and Hazards

4-chloro-N-(2,6-dimethylphenyl)butanamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-5-3-6-10(2)12(9)14-11(15)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZSYFXLCPIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366414
Record name 4-Chloro-N-(2,6-dimethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,6-dimethylphenyl)butanamide

CAS RN

77470-76-9
Record name 4-Chloro-N-(2,6-dimethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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